molecular formula C13H14ClNO3 B8779224 7-(3-Chloropropoxy)-6-methoxyquinolin-4-OL

7-(3-Chloropropoxy)-6-methoxyquinolin-4-OL

Cat. No.: B8779224
M. Wt: 267.71 g/mol
InChI Key: FKVXDOFJNJRXJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-Chloropropoxy)-6-methoxyquinolin-4-OL is a useful research compound. Its molecular formula is C13H14ClNO3 and its molecular weight is 267.71 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H14ClNO3

Molecular Weight

267.71 g/mol

IUPAC Name

7-(3-chloropropoxy)-6-methoxy-1H-quinolin-4-one

InChI

InChI=1S/C13H14ClNO3/c1-17-12-7-9-10(15-5-3-11(9)16)8-13(12)18-6-2-4-14/h3,5,7-8H,2,4,6H2,1H3,(H,15,16)

InChI Key

FKVXDOFJNJRXJU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C=CN2)OCCCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Intermediate IV (150 g, 0.44 mol) was added to glacial acetic acid (8 v/w, 1200 mL). The mixture was warmed up to 40° C. After Intermediate IV was dissolved completely, iron powder (123.1 g, 2.20 mol) was slowly added in batch. The mixture was warmed up to 80° C. and reacted under mechanical stirring for 2 h. After completion of the reaction, the reaction solution was filtered by suction when it is still hot. The filtrate was collected. After cooling the filtrate, a great deal of solid separated out and was filtered by suction to produce a lutescens solid. The filtered cake was dissolved in glacial acetic acid. The mixture was stirred at 80° C. for about 30 min, and was filtered by suction again when it is still hot. The filtrate was collected. After cooling the filtrate, a solid separated out and was filtered by suction to produce a lutescens solid. The solids were combined, and washed with water several times until the filtrate became neutral. The filtered cake was dried to produce a pale yellow solid (79 g) in a yield of 65%.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
Reaction Step Three
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Quantity
123.1 g
Type
catalyst
Reaction Step Four
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Yield
65%

Synthesis routes and methods II

Procedure details

0.44 moL of (E)-1-(4-(3-Chloropropoxy)-5-methoxy-2-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one (intermediate IV) (150 g) was dissolved in 1200 mL of glacial acetic acid (8 v/w), and the mixture was heated to 40° C. After intermediate IV was completely dissolve, 2.20 mol (123.1 g) Iron powder was added slowly, then the reaction mixture was heated to 80° C. with mechanical stirring for 2 h. After completion of the reaction, the reaction mixture was filtered immediately to remove iron powder. The filtrate was collected and cooled to precipitate solid, and then filtered to give yellow solid, which was dissolved in glacial acetic acid and the solution was stirred at 80° C. for 30 min then filtered immediately again. The filtrate was cooled to precipitate solid, filtered, and the filter cake was washed with water until the aqueous layer became neutral, dried to give solid 79 g. Yield: 65%.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
123.1 g
Type
catalyst
Reaction Step Four
Name
Yield
65%

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